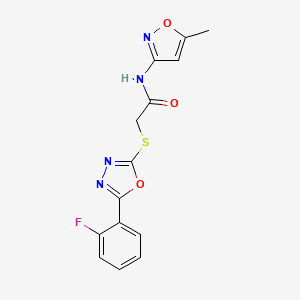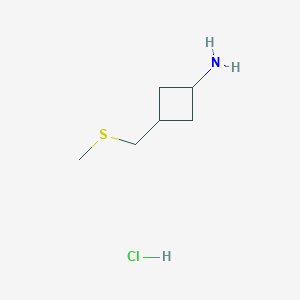
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound, also known as N-(2-pyridinylmethyl)-L-phenylalanine amide dihydrochloride, is a type of amino acid derivative that has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. In particular, derivatives of the pyridin-2-yl group have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, which are key markers in the development of fibrosis . This suggests that the compound could be developed into novel anti-fibrotic drugs.
Synthesis of Heterocyclic Compounds
The pyridin-2-yl moiety is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. It has been employed in the design and synthesis of novel heterocyclic compounds with potential biological activities . These compounds are evaluated for various biological activities, including antimicrobial, antiviral, antitumor, and anti-fibrotic properties.
Pharmacophore in Medicinal Chemistry
Aminopyridines, which include the pyridin-2-yl group, serve as pharmacophores for many molecules with significant biological and therapeutic value. The compound could be used as a starting point for the synthesis of various pharmacologically active molecules .
Development of Novel Drugs
The compound’s derivatives have been synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6), indicating potential for the development of novel drugs targeting liver diseases .
Chemical Biology Research
In chemical biology, the synthesis of libraries of novel heterocyclic compounds is crucial. The compound being analyzed can be used to prepare such libraries, which are then screened for a variety of biological activities .
Organic Synthesis Methodology
The compound has been used in the development of chemodivergent synthesis methods. For example, it has been involved in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different reaction conditions .
Collagen Prolyl 4-Hydroxylases Inhibition
Derivatives of this compound have been evaluated for their ability to inhibit collagen prolyl 4-hydroxylases, which play a role in the synthesis of collagen. This inhibition is a key target in the treatment of fibrotic diseases .
Potential Antimicrobial and Antiviral Applications
Compounds containing the pyrimidine core, which can be synthesized from the compound , are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial and antiviral effects .
Propriétés
IUPAC Name |
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H/t14-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZYYMMLPMYMTB-UTLKBRERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

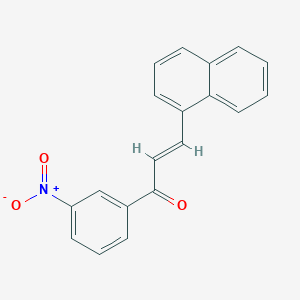
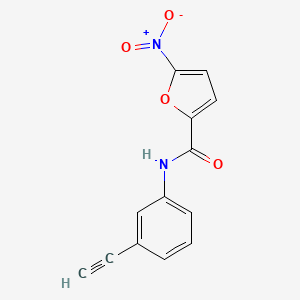
![2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2850193.png)
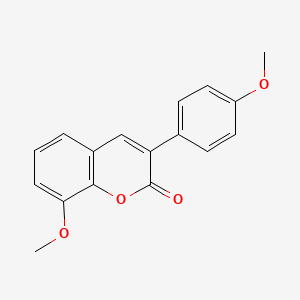
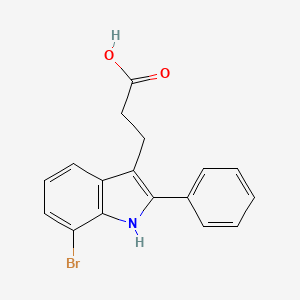

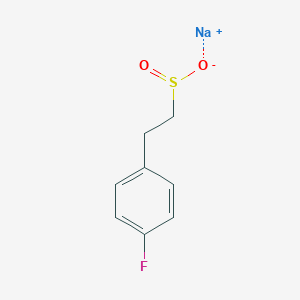
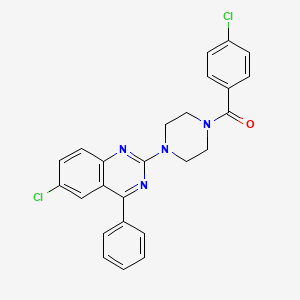
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-3-carboxamide](/img/structure/B2850204.png)
![3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2850205.png)
